L-Methylfolate

Description

Historical Context of Folate Research and the Identification of Levomefolic Acid

The history of folate research dates back to the 1930s with the identification of a factor in yeast and liver extracts capable of treating tropical macrocytic anemia. nih.govresearchgate.net This substance, initially referred to as "Wills' factor," was later recognized by various names, including vitamin M and vitamin Bc, due to its growth-promoting activity in monkeys and chicks, respectively. nih.govmdpi.com Factors supporting the growth of microorganisms like Lactobacillus casei were also investigated and given names such as folic acid, derived from the Latin word "folium" for leaf, reflecting its presence in leafy greens. nih.govmdpi.comnih.gov

Competing research efforts in the 1940s led to the isolation, chemical identification, and synthesis of pteroylglutamic acid, which was subsequently named folic acid between 1943 and 1945. nih.gov While folic acid was established as a key entity, further research continued to elucidate the diverse forms of folate and their metabolic interconversions, ultimately leading to the identification and understanding of levomefolic acid as the primary active metabolite.

Biochemical Significance of Levomefolic Acid as an Active Folate

Levomefolic acid serves as a critical methyl group donor in one-carbon metabolism, a network of biochemical reactions essential for various cellular processes. drugbank.comnih.gov A key function of levomefolic acid is its role in the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme methionine synthase, which requires vitamin B12 as a cofactor. drugbank.comnih.gov Methionine is subsequently converted to S-adenosylmethionine (SAMe), a universal methyl donor involved in numerous methylation reactions, including those vital for DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair. drugbank.comnih.gov By facilitating the conversion of homocysteine to methionine, levomefolic acid helps regulate homocysteine levels, which is important for cardiovascular and neurological health. patsnap.com

Furthermore, levomefolic acid is involved in the synthesis of purines and thymidylate, essential components of DNA and RNA. wikipedia.orgpatsnap.com Tetrahydrofolate (THF), derived from levomefolic acid, acts as an acceptor of one-carbon units necessary for these synthetic pathways. wikipedia.org

Distinction Between Levomefolic Acid and Synthetic Folic Acid in Biological Utilization

A significant distinction exists between levomefolic acid and synthetic folic acid in terms of their biological utilization. While both are forms of vitamin B9, their metabolic pathways and bioavailability differ considerably. Folate is a generic term for a group of related compounds, including naturally occurring food folates and synthetic folic acid. natalist.com Levomefolic acid is the predominant physiological form of folate in the blood and is directly available for cellular use. mdpi.com

Synthetic folic acid, commonly used in fortified foods and supplements, is a monoglutamate that must undergo enzymatic conversion within the body to become biologically active. oregonstate.edu This process primarily occurs in the liver and involves a two-step reduction catalyzed by the enzyme dihydrofolate reductase (DHFR). mdpi.com Folic acid is first reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF). mdpi.comwikipedia.orgnih.gov THF is subsequently converted to 5,10-methylenetetrahydrofolate (5,10-MTHF), which is then reduced by the enzyme methylenetetrahydrofolate reductase (MTHFR) to form 5-methyltetrahydrofolate (levomefolic acid). mdpi.comwikipedia.org

In contrast, levomefolic acid is the active form and does not require this multi-step enzymatic conversion. It can be directly utilized by the body's metabolic pathways. patsnap.com This direct bioavailability means that levomefolic acid can enter the folate cycle and participate in one-carbon metabolism without the need for reduction by DHFR or methylation by MTHFR. patsnap.com Studies have indicated that unmetabolized folic acid can appear in plasma after folic acid supplementation, a phenomenon rarely observed with levomefolic acid supplementation. healthline.commthfrsupport.com.au

Genetic variations, particularly polymorphisms in the MTHFR gene, can significantly impact folate metabolism and the efficient conversion of folic acid to its active form, levomefolic acid. mdpi.comnih.gov The MTHFR enzyme catalyzes the reduction of 5,10-MTHF to 5-MTHF (levomefolic acid), a critical step in providing the methyl group for homocysteine remethylation. mdpi.com

Single nucleotide polymorphisms (SNPs) in the MTHFR gene, such as the common c.677C>T and c.1298A>C variants, can lead to reduced MTHFR enzyme activity. mdpi.com The c.677C>T variant, for instance, can result in a 40% to 70% loss of enzyme function, while the c.1298A>C variant can reduce activity by 30% to 50%. mdpi.com Individuals with these polymorphisms may have a decreased capacity to convert folic acid to levomefolic acid, potentially leading to lower levels of active folate and elevated homocysteine concentrations. mdpi.comtouro.edu

In individuals with reduced MTHFR activity due to polymorphisms, supplementation with levomefolic acid may be more effective in improving folate status and reducing homocysteine levels compared to folic acid. mthfrsupport.com.autouro.edu This is because levomefolic acid bypasses the compromised MTHFR enzyme, providing the body directly with the metabolically active form of folate. patsnap.commthfrsupport.com.au Research suggests that MTHFR polymorphisms can influence intracellular concentrations of methylated folates, and supplementation with 5-MTHF (levomefolic acid) has been shown to be more effective at increasing cell metabolic activity than folic acid, particularly in cells with diverse MTHFR activity. nih.gov

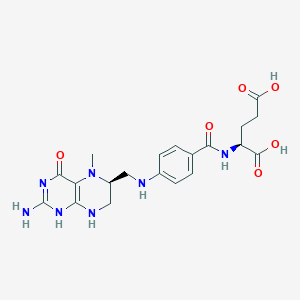

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOVTXRBGFNYRX-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185583 | |

| Record name | Levomefolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Approximately 0.3 mg/ml | |

| Record name | Levomefolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

31690-09-2 | |

| Record name | L-Methylfolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31690-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomefolinic acid [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031690092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomefolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levomefolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOMEFOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S95DH25XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Metabolic Pathways of Levomefolic Acid

Role in One-Carbon Metabolism

One-carbon metabolism is a series of interconnected reactions that involve the transfer of single-carbon units. These units, carried by folate coenzymes, are essential for the synthesis of purines and pyrimidines (building blocks of DNA and RNA), as well as for the metabolism of certain amino acids. Levomefolic acid is the primary form of folate that donates a methyl group (a one-carbon unit) in these pathways.

Methyl Group Donation in Biochemical Reactions

Levomefolic acid serves as a critical methyl group donor in numerous biochemical reactions. The methyl group carried by levomefolic acid is transferred to various acceptor molecules, facilitating essential biological processes. This methyl donation is indispensable for the synthesis of a variety of compounds, including components necessary for DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair. As the only form of folate that can cross the blood-brain barrier, it also acts as a cofactor in the production of monoamine neurotransmitters such as dopamine, serotonin (B10506), and norepinephrine (B1679862).

Interactions with Methionine Synthase and Vitamin B12

A pivotal reaction involving levomefolic acid is the remethylation of homocysteine to form methionine. This reaction is catalyzed by the enzyme methionine synthase (MTR), which requires vitamin B12 (cobalamin) as a cofactor. In this process, the methyl group from levomefolic acid is transferred to cobalamin, forming methylcobalamin. Methylcobalamin then donates the methyl group to homocysteine, regenerating methionine. This enzymatic partnership between methionine synthase, vitamin B12, and levomefolic acid is fundamental for maintaining proper cellular function and preventing the accumulation of homocysteine.

Homocysteine Metabolism and Regulation

Levomefolic acid is a key regulator of homocysteine levels in the body. Homocysteine is a sulfur-containing amino acid that lies at a critical junction in methionine metabolism. Elevated levels of homocysteine are associated with various health concerns.

Conversion of Homocysteine to Methionine

The primary pathway for the removal of homocysteine is its remethylation back to methionine. This reaction, as described above, is directly dependent on the availability of levomefolic acid as the methyl donor and the catalytic activity of the vitamin B12-dependent enzyme methionine synthase. By providing the necessary methyl group, levomefolic acid facilitates the efficient conversion of homocysteine to methionine, thereby helping to regulate homocysteine concentrations.

Homocysteine must either be further metabolized via transsulfuration to become cysteine, taurine, and glutathione (B108866) via a vitamin B6-dependent process, or re-methylated to become methionine again. The remethylation cycle of homocysteine to methionine requires the supply of methyltetrahydrofolate (5-MTHF) as a methyl donor and the presence of methionine synthase and its cofactor, vitamin B12.

Downstream Production of S-Adenosylmethionine (SAMe)

The methionine formed from the remethylation of homocysteine by levomefolic acid forms the downstream metabolite S-adenosylmethionine (SAMe). SAMe is a crucial molecule that serves as a universal methyl donor in numerous biochemical methyl donation reactions. These methylation reactions are involved in processes such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair. The availability of methionine, and thus the efficient functioning of the levomefolic acid-dependent remethylation pathway, directly impacts the production of SAMe and the subsequent methylation capacity of the cell.

Clinical and Biological Implications of Homocysteine Levels

Elevated maternal homocysteine can directly damage endothelial cells and affect placental perfusion and function, potentially leading to higher pregnancy loss rates. Preconceptional elevated homocysteine levels have been linked with pregnancy loss. Furthermore, homocysteine has been reported to be inversely associated with fertility outcomes, and lower levels of homocysteine have been found to correlate with an improved chance of a clinical pregnancy and with a better quality of embryos in assisted reproductive technology (ART).

Data from studies have explored the relationship between folate status, homocysteine levels, and various health outcomes. For example, research has investigated the impact of folic acid supplementation on lowering homocysteine levels and its potential implications for cardiovascular disease risk. Daily supplementation with 0.5–5.0 mg of folic acid typically lowers plasma homocysteine levels by approximately 25%.

Here is a simplified representation of the metabolic pathway involving levomefolic acid and homocysteine:

| Reactant 1 | Reactant 2 | Enzyme | Cofactor | Product 1 | Product 2 |

| Homocysteine | Levomefolic Acid | Methionine Synthase | Vitamin B12 | Methionine | Tetrahydrofolate |

This table illustrates the core reaction where levomefolic acid donates a methyl group to homocysteine, a process facilitated by methionine synthase and vitamin B12, resulting in the formation of methionine and tetrahydrofolate.

Another table summarizing the downstream impact:

| Precursor | Enzyme/Process | Product | Role of Product |

| Methionine | SAMe Synthetase | SAMe | Universal Methyl Donor |

This table highlights how methionine, produced through the action of levomefolic acid, is converted into SAMe, a critical molecule for numerous methylation reactions.

Involvement in Nucleic Acid Synthesis and Repair

Levomefolic acid is essential for the synthesis and integrity of nucleic acids, DNA and RNA. Its role in providing one-carbon units is critical for the formation of the building blocks of these molecules.

Levomefolic acid is directly involved in DNA synthesis and repair processes patsnap.comkissedearth.com.au. It is required for the synthesis of thymidylate (dTMP), a crucial nucleotide for DNA replication and repair patsnap.com. Insufficient levels of folate, including levomefolic acid, can impair DNA synthesis, potentially leading to genomic instability patsnap.com. Folate coenzymes are vital for DNA metabolism through two primary pathways: the synthesis of DNA precursors (thymidine and purines) and the synthesis of methionine, which is required for the production of S-adenosylmethionine (SAMe), a key methyl donor for DNA methylation oregonstate.edu. DNA methylation, a process regulated by folate, plays a role in controlling gene expression and is critical during cell differentiation oregonstate.edu. Aberrations in DNA methylation have been linked to various diseases oregonstate.edu.

Levomefolic acid, in the form of tetrahydrofolate (THF) derivatives, is a carrier of one-carbon units necessary for the de novo synthesis of purines and thymidylate, a pyrimidine (B1678525) nucleotide wikipedia.orgoregonstate.edumdpi.comnih.gov. The de novo synthesis of purines requires N10-formyltetrahydrofolate (10-formyl-THF), a derivative of THF mdpi.com. These pathways are essential for the production of the nucleotides required for DNA and RNA synthesis oregonstate.edunih.gov.

Levomefolic acid influences gene expression regulation through its role in methylation processes nih.govlabshare.cn. As a precursor to SAMe, the universal methyl donor, levomefolic acid contributes to DNA methylation, a key epigenetic mechanism that affects gene transcription oregonstate.edumdpi.com. Alterations in DNA methylation patterns can impact gene expression, with studies indicating links between altered DNA methylation and various conditions oregonstate.edumdpi.com.

Purine (B94841) and Pyrimidine Synthesis

Neurotransmitter Synthesis and Central Nervous System Function

Levomefolic acid is the only form of folate that efficiently crosses the blood-brain barrier, making it essential for proper central nervous system function drugbank.comnih.govlabshare.cn.

Levomefolic acid acts as a cofactor in the synthesis of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine drugbank.comnih.govlabshare.cnneiglobal.com. It plays a critical role in the formation of tetrahydrobiopterin (B1682763) (BH4), a necessary cofactor for the enzymes involved in the production of these neurotransmitters patsnap.comneiglobal.com. Specifically, BH4 activates tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the synthesis of dopamine, norepinephrine, and serotonin neiglobal.com.

Levomefolic acid is actively transported across the blood-brain barrier, a selective barrier that protects the brain from substances in the blood drugbank.comwikipedia.orgnih.gov. This transport is crucial for maintaining adequate folate levels in the central nervous system, which are necessary for neurotransmitter synthesis and other vital brain functions drugbank.comlabshare.cnneiglobal.com. The ability of levomefolic acid to cross the blood-brain barrier distinguishes it from other forms of folate, such as folic acid, which must be converted to levomefolic acid before it can enter the brain wikipedia.orgneiglobal.com.

Table 1: Key Biochemical Roles of Levomefolic Acid

| Process | Role of Levomefolic Acid |

| DNA Biosynthesis and Integrity | Provides one-carbon units for thymidylate synthesis; supports DNA repair and methylation. |

| Purine and Pyrimidine Synthesis | Provides one-carbon units for the de novo synthesis of purines and thymidylate. |

| Gene Expression Regulation | Contributes to DNA methylation via SAMe production. |

| Monoamine Neurotransmitter Production | Cofactor in the synthesis of dopamine, serotonin, and norepinephrine via BH4. |

| Transport Across Blood-Brain Barrier | Actively transported into the central nervous system. |

Cofactor Role in Monoamine Neurotransmitter Production (Dopamine, Serotonin, Norepinephrine)

Red Blood Cell Formation

Levomefolic acid is essential for healthy red blood cell formation, a process known as erythropoiesis pharmaoffer.comdrugbank.comnih.gov. Erythropoiesis involves rapid cell division and differentiation of erythroblasts in the bone marrow researchgate.netnih.govcaldic.com. Folate, along with vitamin B12, is required for the extensive DNA synthesis that occurs during the proliferation of erythroblasts researchgate.netnih.govcaldic.com.

Specifically, levomefolic acid, after being converted to tetrahydrofolate (THF) via the methionine synthase reaction, is crucial for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA wikipedia.orgresearchgate.netnih.gov. Deficiency in folate or vitamin B12 impairs DNA synthesis, leading to ineffective erythropoiesis and the production of abnormally large, immature red blood cell precursors called megaloblasts caldic.comnih.gov. This can result in megaloblastic anemia, a condition characterized by a reduced number of functional red blood cells synnovis.co.ukcaldic.comnih.govme-pedia.org.

Research has shown that 5-methyltetrahydrofolate is transported into human erythrocytes via a saturable, temperature-dependent, and substrate-specific carrier-mediated process nih.govjci.org. This transport mechanism is qualitatively similar to that observed in other cell types nih.gov. Studies involving incubation of erythrocytes with increasing concentrations of [14C]5-methyltetrahydrofolate demonstrated increasing uptake but a decreasing percentage incorporation, indicative of a saturable carrier system nih.govjci.org.

| Compound | Role in Red Blood Cell Formation |

| Levomefolic acid | Provides methyl group for methionine synthesis; supports DNA synthesis precursors. pharmaoffer.comdrugbank.comnih.govresearchgate.net |

| Vitamin B12 | Cofactor for methionine synthase; essential for folate metabolism. pharmaoffer.comdrugbank.comnih.govmdpi.com |

| Methionine | Precursor for SAMe, involved in various cellular processes. pharmaoffer.comdrugbank.comnih.govresearchgate.net |

| Tetrahydrofolate (THF) | Involved in purine and thymidylate synthesis. wikipedia.orgresearchgate.netnih.gov |

| Purines and Pyrimidines | Building blocks of DNA. synnovis.co.ukresearchgate.netnih.gov |

| Homocysteine | Converted to methionine by levomefolic acid and vitamin B12. pharmaoffer.comdrugbank.comnih.gov |

Myelin Synthesis and Repair

Levomefolic acid also plays a significant role in myelin synthesis and repair pharmaoffer.comdrugbank.comnih.gov. Myelin is a fatty sheath that insulates nerve fibers, allowing for efficient transmission of nerve impulses researchgate.net. The synthesis and maintenance of myelin are complex processes that require adequate methylation foodforthebrain.orgnutripath.com.au.

The involvement of levomefolic acid in myelin synthesis is primarily linked to its role in the methylation cycle and the production of SAMe foodforthebrain.orgnutripath.com.au. Methionine, formed from the remethylation of homocysteine by levomefolic acid and vitamin B12, is converted to SAMe pharmaoffer.comdrugbank.comfoodforthebrain.orgnih.govresearchgate.net. SAMe is a crucial methyl donor for the methylation of various proteins and lipids essential for myelin production, including phosphatidylcholine, a key component of sphingomyelin (B164518), a major lipid in the myelin sheath foodforthebrain.orgresearchgate.net.

Deficiency in folate or vitamin B12 can lead to impaired methylation, reduced SAMe levels, and consequently, compromised myelin synthesis and maintenance foodforthebrain.orgmdpi.comnih.gov. This can contribute to neurological issues. Research suggests that decreased SAMe levels can hamper the methylation of basic myelin protein and lipids, negatively impacting the myelin sheath mdpi.com. Furthermore, the accumulation of methylmalonyl-CoA, which can occur in vitamin B12 deficiency, may also disrupt normal myelin synthesis mdpi.com.

| Compound | Role in Myelin Synthesis and Repair |

| Levomefolic acid | Supports SAMe production via methionine synthesis. pharmaoffer.comdrugbank.comfoodforthebrain.orgnih.gov |

| Methionine | Precursor for SAMe. pharmaoffer.comdrugbank.comfoodforthebrain.orgnih.govresearchgate.net |

| S-adenosylmethionine (SAMe) | Universal methyl donor for myelin components. pharmaoffer.comdrugbank.comfoodforthebrain.orgnih.govresearchgate.net |

| Homocysteine | Converted to methionine. pharmaoffer.comdrugbank.comnih.gov |

| Phosphatidylcholine | Important for sphingomyelin production, a myelin component. foodforthebrain.orgresearchgate.net |

| Sphingomyelin | Major lipid component of the myelin sheath. researchgate.net |

Advanced Research in Levomefolic Acid Bioavailability and Pharmacokinetics

Comparative Bioavailability Studies: Levomefolic Acid versus Folic Acid

Comparative studies have investigated the bioavailability of levomefolic acid and folic acid, focusing on their absorption and subsequent availability in the body. Research suggests that at equimolar doses, levomefolic acid and folic acid have comparable physiological activity, bioavailability, and absorption. drugbank.com

Plasma and Red Blood Cell Folate Responses

Studies measuring plasma and red blood cell (RBC) folate concentrations are commonly used to assess folate status and compare the efficacy of different folate forms. Several studies have demonstrated that supplementation with levomefolate calcium is at least as effective as folic acid in increasing RBC folate levels. nih.govresearchgate.net Some research indicates that serum and RBC folate levels were generally higher with 5-methyl-THF supplements compared to folic acid in women. researchgate.net Plasma folate levels have been observed to increase from baseline and approach a plateau after approximately 8 weeks of treatment with either levomefolate calcium or folic acid. nih.gov Similarly, RBC folate concentrations increase over time, reaching peak concentrations after about 24 weeks of treatment with either form. nih.gov

Table 1: Comparative Folate Responses (Illustrative Data based on Search Results)

| Folate Form | Time to Plasma Folate Plateau (approx.) | Time to Peak RBC Folate (approx.) |

| Levomefolate Calcium | 8 weeks | 24 weeks |

| Folic Acid | 8 weeks | 24 weeks |

Impact of Genetic Variants on Absorption and Metabolism

Genetic variations, particularly in the methylenetetrahydrofolate reductase (MTHFR) gene, can influence folate metabolism. oregonstate.edumdpi.comnih.gov The MTHFR enzyme is crucial for converting 5,10-methylenetetrahydrofolate to 5-MTHF (levomefolic acid), the active form of folate. mdpi.com Polymorphisms in the MTHFR gene, such as the 677C>T and 1298A>C variants, can reduce the enzyme's activity, potentially leading to lower levels of 5-MTHF. mdpi.comnih.gov Studies have explored whether supplementation with levomefolic acid, which bypasses the MTHFR conversion step, might be more effective in individuals with these genetic variants compared to folic acid. While some research suggests that individuals with low MTHFR activity may require 5-Me-THF to overcome metabolic defects, the CDC indicates that people with MTHFR gene variants can still process various forms of folate, including folic acid, although the processing might be less efficient (around 16% lower activity reported in one context). nih.govwebmd.com

Transport Mechanisms of Levomefolic Acid

Levomefolic acid is transported across cell membranes through specific transporter proteins. Understanding these mechanisms is crucial for comprehending its distribution throughout the body, including its ability to reach the central nervous system.

Cellular Uptake and Membrane Permeability

Folate transport into cells is mediated by several transporter systems. The proton-coupled folate transporter (PCFT-SLC46A1) is a primary mechanism for folate absorption in the small intestine and is also involved in transport into the cerebrospinal fluid. drugbank.comnih.govnih.gov The reduced folate carrier (RFC-SLC19A1) is another important transporter responsible for folate uptake into systemic tissues through an anion exchange mechanism. nih.govnih.govresearchgate.net Folate receptor alpha (FRα), a high-affinity receptor, is also involved in cellular folate uptake, particularly in certain tissues like the choroid plexus. nih.govnih.govresearchgate.netgoogle.com Research on cellular uptake of 5-methyltetrahydrofolate has also indicated that the folate receptor, anchored to the plasma membrane, requires sphingolipids and cholesterol for full activity. nih.gov

Blood-Brain Barrier Transport Kinetics

Levomefolic acid is the only form of folate that can effectively cross the blood-brain barrier (BBB). drugbank.compharmaoffer.comnih.govekb.eg This transport is essential for maintaining adequate folate levels in the central nervous system, where folate plays a critical role in neurotransmitter synthesis and other vital functions. drugbank.compharmaoffer.comnih.gov The transport of folates into the cerebrospinal fluid (CSF) is mediated by transporters like PCFT and FRα located in the choroid plexus. nih.govnih.gov Loss of function in these transporters can lead to cerebral folate deficiency. nih.gov

Metabolic Conversion and Polyglutamylation of Levomefolic Acid

Once inside the cell, levomefolic acid undergoes further metabolic processing. While levomefolic acid is the active form, it is converted to tetrahydrofolate (THF) via the vitamin B12-dependent enzyme methionine synthase. drugbank.compharmaoffer.comnih.gov THF then undergoes polyglutamylation by folylpolyglutamate synthetase (FPGS). drugbank.compharmaoffer.comnih.gov Polyglutamated forms of folates are retained within cells and serve as more effective substrates for various folate-dependent enzymes involved in one-carbon metabolism, including DNA synthesis and the conversion of homocysteine to methionine. drugbank.compharmaoffer.comnih.govnih.govekb.eg

Table 2: Key Enzymes in Levomefolic Acid Metabolism

| Enzyme | Function |

| Methionine Synthase (MTR) | Converts 5-MTHF and homocysteine to THF and methionine (requires Vitamin B12) |

| Folylpolyglutamate Synthetase (FPGS) | Adds glutamate (B1630785) residues to folate forms, trapping them within cells |

Conversion to Tetrahydrofolate (THF)

Levomefolic acid plays a critical role in the methylation cycle, acting as a methyl donor to convert homocysteine to methionine. drugbank.compharmaoffer.comnih.gov In this reaction, catalyzed by the vitamin B12-dependent enzyme methionine synthase, levomefolic acid donates its methyl group and is converted to tetrahydrofolate (THF). drugbank.comchemicalbook.inpharmaoffer.comechemi.comnih.gov This conversion is a key step in regenerating THF, which is the immediate acceptor of one-carbon units for the synthesis of purines and thymidine, essential components of DNA and RNA. wikipedia.org

While levomefolic acid is the active circulating form, its conversion to THF is necessary for the folate cycle to proceed and support various metabolic pathways. wikipedia.org This process is distinct from the activation of synthetic folic acid, which involves initial reduction to dihydrofolate (DHF) and then to THF by the enzyme dihydrofolate reductase (DHFR), followed by methylation to 5-MTHF (levomefolic acid). patsnap.commdpi.com Levomefolic acid bypasses these initial steps, making it readily available for the conversion to THF via methionine synthase. patsnap.com

Role of Folylpolyglutamate Synthetase (FPG)

Following its conversion to tetrahydrofolate (THF), folate monoglutamates, including THF and other one-carbon substituted THF derivatives, undergo polyglutamylation within cells. drugbank.comchemicalbook.inpharmaoffer.comechemi.comnih.gov This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPG), involves the addition of several glutamate residues to the gamma-carboxyl group of the folate molecule. drugbank.comchemicalbook.inpharmaoffer.comechemi.comnih.gov

Polyglutamylation is crucial for retaining folates within the cell, as polyglutamated forms are less likely to be transported out. drugbank.comchemicalbook.inpharmaoffer.comechemi.comnih.gov Furthermore, polyglutamated folates are more effective substrates for many folate-dependent enzymes involved in one-carbon metabolism. drugbank.comchemicalbook.inpharmaoffer.comechemi.comnih.gov This process ensures that folate coenzymes are available in sufficient concentrations within cellular compartments to support critical biosynthetic pathways, such as nucleotide synthesis and homocysteine remethylation.

Elimination Pathways of Levomefolic Acid

Levomefolic acid and its metabolites are primarily eliminated from the body through renal and fecal excretion. drugbank.comnih.govpharmaoffer.compharmaoffer.com A small proportion of excreted levomefolic acid may be in an unchanged form, although over 99% of tissue folate exists in polyglutamate forms. drugbank.comnih.govpharmaoffer.compharmaoffer.com Some portions of levomefolic acid are also secreted into bile. drugbank.comnih.govpharmaoffer.compharmaoffer.com

Pharmacokinetic studies have provided data on the elimination of levomefolic acid. For instance, the mean elimination half-life has been reported to be approximately 3 hours after a 5mg oral dose of L-methylfolate administered daily for 7 days. echemi.comnih.govpharmaoffer.com Following a single oral dose of 0.451 mg levomefolate calcium in healthy females, peak plasma concentrations of about 50 nmol/L above baseline were reached within 0.5 to 1.5 hours. fda.govncats.io The apparent half-life in one study was reported as 4.33 hours following a single dose administration of a levomefolate calcium tablet. fda.gov

Research has also compared the pharmacokinetic profiles of levomefolic acid and folic acid. Studies indicate that the bioavailability of levomefolic acid may be higher compared to folic acid, with peak concentrations of the active isomer being significantly greater after administration of levomefolic acid compared to folic acid. nih.gov

Here is a summary of some pharmacokinetic data:

| Parameter | Value | Notes | Source(s) |

| Mean peak plasma concentration (single 906 nmol dose in healthy females) | 39.4 nmol/L | Reached after a single oral dose. | drugbank.comnih.govpharmaoffer.com |

| Mean elimination half-life (5mg daily for 7 days) | Approximately 3 hours | Reported after repeated oral administration. | echemi.comnih.govpharmaoffer.com |

| Peak plasma concentration above baseline (single 0.451 mg dose) | Approximately 50 nmol/L | Reached within 0.5 - 1.5 hours after single oral administration. | fda.govncats.io |

| Apparent half-life (single 0.451 mg dose) | 4.33 hours | Observed following single dose administration of levomefolate calcium. | fda.gov |

| Time to peak plasma concentration (single 0.451 mg dose) | 0.5 - 1.5 hours | Median Tmax reported as 0.5 hours in one study. | fda.govncats.iofda.gov |

Clinical Research and Therapeutic Applications of Levomefolic Acid

Psychiatric and Neurological Disorders

Increasing evidence from clinical trials suggests that folate supplements, particularly levomefolic acid, may improve clinical outcomes for certain psychiatric conditions when used as an adjunct pharmacotherapy nih.govpsychopharmacologyinstitute.comresearchgate.netmeddiscoveries.org.

Major Depressive Disorder (MDD)

Levomefolic acid has been investigated for its potential therapeutic effects in Major Depressive Disorder, both as an adjunctive treatment and in specific patient populations. Research indicates that individuals with folate deficiency may exhibit an inadequate response to antidepressant medications, potentially contributing to treatment resistance mdpi.comnih.gov. Low levels of levomefolic acid are associated with various neuropsychiatric diseases, including MDD nih.govnih.gov.

Adjunctive Therapy with Antidepressants (SSRIs, SNRIs)

Studies suggest that levomefolic acid, taken with a first-line antidepressant such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) or Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), may provide an adjunctive antidepressant effect, particularly for individuals who have not fully responded to monotherapy wikipedia.orgdrugbank.comnih.govrhochistj.orgresearchgate.netnih.gov. Augmentation with levomefolic acid might help maintain serotonin levels in certain depressed patients and contribute to a more sustained treatment effect, potentially increasing the chance of achieving remission and reducing the risk of relapse psychiatry-psychopharmacology.com.

A systematic review and meta-analysis found that adjunctive levomefolic acid improved antidepressant response in adults with MDD droracle.ai. Analysis of five studies showed a significantly lower Hamilton Depression Rating Scale (HAM-D) score in individuals treated with adjunctive levomefolic acid/folic acid compared to monotherapy nih.gov. A meta-analysis of categorical HAM-D-17 response indicated that adjunctive levomefolic acid was associated with a small effect versus antidepressant monotherapy researchgate.net. A meta-analysis of studies using a continuous measure of depressive symptoms showed a similar effect researchgate.net.

In a retrospective analysis of patients with MDD, those receiving levomefolic acid plus SSRI/SNRI therapy showed greater improvement in Clinical Global Impression-Severity (CGI-S) scores compared to those on SSRI/SNRI monotherapy researchgate.netresearchgate.net. Specifically, a higher percentage of patients in the levomefolic acid combination group demonstrated a major improvement in depressive symptoms at 60 days researchgate.net. Patients with greater functional impairment also showed more significant improvement with the addition of levomefolic acid researchgate.net.

| Study Type | Patient Group | Outcome Measure | Finding | Citation |

| Meta-analysis | Adults with MDD (adjunctive therapy) | Antidepressant Response | Improved response rate | droracle.ai |

| Meta-analysis | Patients with depression (adjunctive therapy) | HAM-D Score | Significantly lower scores with adjunctive folate | nih.gov |

| Meta-analysis | Adults with MDD (categorical HAM-D-17 response) | Response Rate | Small effect with adjunctive levomefolic acid vs. monotherapy | researchgate.net |

| Meta-analysis | Adults with MDD (continuous depressive symptoms) | Symptom Scores | Similar effect with adjunctive levomefolic acid | researchgate.net |

| Retrospective Analysis | Patients with MDD (adjunctive vs. monotherapy) | CGI-S Scores | Greater improvement with levomefolic acid plus SSRI/SNRI | researchgate.netresearchgate.net |

| Retrospective Analysis | Patients with MDD and greater functional impairment | CGI-S Scores | More significant improvement with levomefolic acid plus SSRI/SNRI | researchgate.net |

Treatment-Resistant Depression

Levomefolic acid has been explored as a potential strategy for addressing inadequate response to standard antidepressants, which characterizes treatment-resistant depression (TRD) mdpi.compsychiatry-psychopharmacology.comhmpgloballearningnetwork.com. Research suggests that individuals with folate deficiency may be less likely to respond to treatment and more likely to experience relapse mdpi.comnih.govhmpgloballearningnetwork.com. Studies have shown the effectiveness of levomefolic acid as an adjunctive therapy in patients with TRD who have partially responded to antidepressant therapy nih.govpsychiatry-psychopharmacology.com. Two randomized, controlled, double-blind studies investigating levomefolic acid as an augmentation for SSRI-resistant major depression found a higher response rate with the higher dose of levomefolic acid compared to placebo jwatch.org.

Postpartum and Post-Menopausal Depression

Levomefolic acid has been associated with improvement in clinical outcomes in major depressive disorder, including postpartum and post-menopausal depression ebi.ac.uknih.govpsychopharmacologyinstitute.comresearchgate.net.

Bipolar Disorder

The role of levomefolic acid in bipolar disorder has also been investigated. Some studies suggest a potential beneficial effect of augmenting standard treatment with levomefolic acid in patients with type I bipolar disorder experiencing depression researchgate.netpsychiatriapolska.pl. While studies on the concentration and intake of folic acid in bipolar disorder patients are limited, some authors suggest that findings from depression studies may also be relevant psychiatriapolska.pl. Encouraging results have been reported from the inclusion of folic acid alongside valproates in the treatment of mania researchgate.netpsychiatriapolska.plresearchgate.net. A double-blind randomized controlled trial evaluating the efficacy of adding folic acid to sodium valproate in the acute phase of mania in patients with type I bipolar disorder showed a statistically significant difference in symptom severity scores after three weeks of treatment in the group receiving folic acid compared to the control group researchgate.net.

| Study Type | Patient Group | Intervention | Outcome Measure | Finding | Citation |

| Open Trial Proof-of-Concept Registry | BD-I patients undergoing depression (n=10) | Augmenting standard treatment with levomefolic acid | Not specified | Advantageous effects reported | researchgate.net |

| Double-blind randomized controlled trial | Patients with type I bipolar disorder in acute mania (n=88) | Folic acid + sodium valproate vs. sodium valproate + placebo | Young Mania Rating Scale (YMRS) | Statistically significant difference in YMRS scores after 3 weeks with folic acid augmentation | researchgate.net |

Schizophrenia

Levomefolic acid has been analyzed as an adjunctive pharmacotherapy for improving some clinical variables in schizophrenia ebi.ac.uknih.govpsychopharmacologyinstitute.comresearchgate.netmeddiscoveries.orgpatsnap.com. A systematic review identified studies investigating the efficacy of folate supplements in schizophrenia ebi.ac.uknih.govpsychopharmacologyinstitute.comresearchgate.net. Some evidence suggests that folate supplementation may hold promise for treating negative symptoms in schizophrenia, although its impact on positive symptoms appears to be limited researchgate.net. Studies have found reduced levels of folic acid and B vitamins in patients with schizophrenia researchgate.net. Consistent with this, some research indicates that folic acid and vitamin B12 can reduce homocysteine levels and improve symptoms in this population researchgate.net. Significant effects of methylfolate or folate on symptoms in patients with schizophrenia have been noted in studies, particularly in those with low red blood cell folate levels or hyperhomocysteinemia researchgate.net.

Autism Spectrum Disorder (ASD)

Research has explored the potential role of folate and its derivatives, including levomefolic acid, in the context of Autism Spectrum Disorder (ASD). Folate is crucial for brain development and function, supporting processes like DNA synthesis, methylation, and neurotransmitter production. phillyintegrative.com Some individuals with ASD may have difficulties in folate metabolism, particularly concerning the transport of folate into the brain, a condition referred to as cerebral folate deficiency (CFD). phillyintegrative.comresearchgate.net This can sometimes be linked to autoantibodies that interfere with the folate receptor alpha (FRα), which is responsible for transporting 5-MTHF into the brain. phillyintegrative.comresearchgate.neteverycure.org

Attention Deficit Hyperactivity Disorder (ADHD)

The potential use of folate supplements, including levomefolic acid or 5-methylfolate, in treating psychiatric disorders such as Attention Deficit Hyperactivity Disorder (ADHD) has been investigated. nih.govmeddiscoveries.org Folate deficiency during pregnancy has been associated with both ASD and ADHD. meddiscoveries.org

Increasing evidence from clinical trials suggests that folate supplements, particularly levomefolic acid or 5-methylfolate, may improve clinical outcomes for certain psychiatric conditions, including ADHD, potentially as an adjunct therapy. nih.govresearchgate.net One clinical trial explored whether L-methylfolate could augment methylphenidate in the treatment of ADHD, observing that this compound was well tolerated and associated with improvements in certain assessment scales. meddiscoveries.org These findings suggest a possible beneficial effect of this compound in ADHD, though further research is warranted. meddiscoveries.orgpreprints.org

Alzheimer's Disease and Cognitive Decline

Folate plays a vital role in neurological health, and its deficiency has been implicated in cognitive decline and neurodegenerative disorders like Alzheimer's disease (AD). mdpi.com Low folate levels can contribute to increased homocysteine levels, which have been associated with impaired cognitive function and AD. mdpi.com

Clinical trials have examined the effects of folic acid and methylfolate supplementation on cognitive function in older adults. Some studies have indicated that oral supplementation with folic acid may improve cognitive function in relation to daily-life activities and mental condition. mdpi.com More pronounced improvements in cognitive functions have been observed in some trials when methylfolate was used in combination with other B vitamins like B12 and B6. mdpi.com However, other clinical trials have not shown significant improvements in cognitive function with methylfolate supplementation alone or in combination with other vitamins. mdpi.com A meta-analysis of trials investigating homocysteine-lowering agents, including folic acid, did not find improvement in cognitive function in individuals with cognitive impairment. openaccessjournals.com Similarly, a comprehensive review of clinical trial data concluded that taking B vitamins does not slow mental decline or prevent Alzheimer's disease. ox.ac.uk While vitamin B12 and folic acid treatment appeared to enhance cognitive function in some AD subjects in one meta-analysis, they did not significantly improve daily life functions in most studies. nih.gov

Cardiovascular Health

Association with Homocysteine Levels and Arterial Plaque Formation

Levomefolic acid plays a critical role in the regulation of homocysteine levels. It acts as a methyl donor in the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. drugbank.comnih.govlabshare.cn Elevated levels of homocysteine in the blood, known as hyperhomocysteinemia, are considered a marker associated with an increased incidence of arterial plaque formation and cardiovascular disease. drugbank.comlabshare.cnwikipedia.orguscjournal.com High homocysteine levels are believed to potentially damage coronary arteries or promote platelet clumping and clot formation. google.com Studies have suggested that high serum homocysteine-related blood vessel damage may contribute to a significant percentage of heart attacks, strokes, and peripheral venous occlusions. google.com

Insufficient dietary intake of B vitamins, including folic acid, vitamin B6, and vitamin B12, can lead to elevated blood homocysteine levels. uscjournal.com The availability of 5-MTHF facilitates the conversion of methionine to S-adenosylmethionine (SAM), which is involved in numerous methylation reactions. drugbank.comlabshare.cnmdpi.com

Therapeutic Potential in Cardiovascular Diseases

Given the association between elevated homocysteine levels and cardiovascular risk, levomefolic acid, through its role in homocysteine metabolism, has been studied for its therapeutic potential in cardiovascular diseases. drugbank.comwikipedia.orgwikipedia.orgguidetopharmacology.org By facilitating the conversion of homocysteine to methionine, levomefolic acid helps maintain normal homocysteine levels. patsnap.com

Beyond its role in homocysteine reduction, 5-MTHF is also directly involved in nitric oxide production, which is important for protecting the vascular endothelium. mdpi.com The reduced availability of nitric oxide due to decreased levels of methylated folic acid can contribute to endothelial dysfunction, a factor in the development of coronary artery disease. mdpi.com The availability of 5-MTHF plays a key role in the amount of circulating nitric oxide, a mechanism that is independent of homocysteine concentration. mdpi.com Levomefolic acid is being studied for use as a treatment for cardiovascular diseases. drugbank.comnih.gov

Applications in Pregnancy and Neural Tube Defect Prevention

Folate is a critical nutrient during pregnancy for the healthy development of the fetus. healthlinkbc.ca Adequate folate levels are vital for the normal growth of the baby's spine, brain, and skull. canada.ca Low folate levels in early pregnancy are associated with an increased risk of neural tube defects (NTDs), which are serious birth defects of the brain and spine, such as spina bifida and anencephaly. healthlinkbc.cacanada.cawikipedia.orgcdc.gov

Taking a daily supplement containing folic acid before and during the early weeks of pregnancy is crucial for reducing the risk of NTDs. healthlinkbc.cacanada.cacdc.govufhealth.orguspreventiveservicestaskforce.org The critical period for folic acid supplementation begins at least one month before conception and continues through the first two to three months of pregnancy. uspreventiveservicestaskforce.org While folate occurs naturally in foods, and some foods are fortified with folic acid, obtaining sufficient folate solely from diet may not be enough to lower the risk of NTDs, making supplementation important. healthlinkbc.ca Folic acid is the only form of folate that has been proven to reduce the risk of NTDs. healthlinkbc.cacdc.gov Levomefolic acid, as the active metabolite of folic acid, is also used to prevent folate deficiency and reduce the risk of neural tube defects. drugbank.comlabshare.cn

Comparison with Folic Acid in NTD Risk Reduction

Adequate maternal folate status before and during early pregnancy is crucial for reducing the risk of NTDs nih.govtewhatuora.govt.nz. Folic acid, a synthetic form of folate, needs to be converted to the active form, levomefolic acid, in the body through enzymatic reduction wikipedia.org. Levomefolic acid, being the biologically active metabolite, bypasses this conversion step wikipedia.org. Studies have shown that supplementation with folic acid can significantly reduce the incidence of NTDs tewhatuora.govt.nzmdpi.comnih.gov. For instance, a large multicenter trial demonstrated that a pharmacological dose of 4 mg of folic acid reduced NTD recurrence by 71% mdpi.comnih.gov. Another study showed that 0.4 mg of folic acid was effective in preventing the first occurrence of NTDs, with a 79% reduction in high-risk areas nih.gov.

While folic acid supplementation has proven effective, the use of levomefolic acid is considered advantageous due to its direct bioavailability mdpi.com. It is the predominant active form of folate in blood circulation nih.govdrugbank.com.

RBC Folate Levels as Markers for NTD Risk

Red blood cell (RBC) folate levels are considered a more accurate indicator of long-term folate status and tissue stores compared to serum folate levels, which reflect short-term intake womensmentalhealth.orgnutritionintl.org. Higher RBC folate concentrations in early pregnancy have been associated with a lower NTD risk womensmentalhealth.orgcdc.gov. Research indicates a dose-response relationship between blood folate concentrations and NTD incidence nih.gov.

Studies have explored the relationship between specific RBC folate concentrations and NTD risk reduction. For example, one study observed that with an RBC folate concentration of 500 nmol/L, the estimated risk of an NTD was 25.4 per 10,000, while at 1200 nmol/L, the estimated risk was considerably lower at 5.8 per 10,000 womensmentalhealth.org. This suggests that RBC folate concentrations in the range of 1000-1300 nmol/L might offer optimal prevention of folate-sensitive NTDs, potentially achieving an estimated 87.9% reduction in risk womensmentalhealth.org.

The World Health Organization (WHO) recommends that RBC folate concentrations should be above 906 nmol/L (400 ng/mL) in women of reproductive age to achieve the greatest reduction of NTDs womensmentalhealth.orgnutritionintl.orgcdc.govfoodandnutritionresearch.net. An RBC folate level below this threshold is considered indicative of folate insufficiency and suboptimal NTD prevention cdc.govfoodandnutritionresearch.net.

Here is a table summarizing the relationship between RBC folate levels and estimated NTD risk based on one study:

| RBC Folate Concentration (nmol/L) | Estimated NTD Risk (per 10,000) |

| 500 | 25.4 (20.8 to 31.2) |

| 1200 | 5.8 (4.6 to 7.1) |

Emerging Therapeutic Areas

Beyond its established roles, research is exploring the potential of levomefolic acid in other therapeutic areas.

Potential in Cancer Research

Levomefolic acid has been proposed for use in the treatment of certain cancers, including advanced breast and colorectal cancers wikipedia.orgglpbio.commedchemexpress.com. Its role in DNA synthesis and repair, as well as its interaction with enzymes like thymidylate synthase, are areas of interest in cancer research wikipedia.org. It can also be used to counteract the toxic effects of folic acid antagonists like methotrexate (B535133), which are used in chemotherapy ontosight.aidrugbank.com. By replenishing intracellular tetrahydrofolate stores, levomefolic acid can help protect normal cells from the cytotoxic effects of such drugs ontosight.ai.

Role in Inflammatory and Oxidative Stress Conditions

Evidence suggests a potential role for folate, including levomefolic acid, in conditions involving inflammation and oxidative stress mdpi.comglpbio.combiorxiv.orgresearchgate.net. Oxidative stress is implicated in the pathophysiology of various conditions, including certain psychiatric disorders mdpi.com. Folate supplementation has been shown to reduce homocysteine levels, which can contribute to oxidative stress researchgate.net. Animal studies have indicated that folate can alleviate blood-brain barrier permeability and oxidative stress in the brain researchgate.netnih.gov. Levomefolic acid, with its prominent antioxidant activity, is being investigated for its effects in these contexts glpbio.com. Its potential to influence inflammatory responses and mitigate oxidative damage underscores its broader therapeutic potential biorxiv.orgresearchgate.net.

Interactions of Levomefolic Acid with Other Compounds

Drug-Levomefolic Acid Interactions

Levomefolic acid's central role in one-carbon metabolism means it can interact with drugs that affect folate pathways or have related metabolic effects.

Antiepileptics (e.g., Phenytoin, Primidone, Valproic Acid, Phenobarbital, Methylphenobarbital)

Certain antiepileptic drugs (AEDs) have been associated with altered folate status. Phenytoin, phenobarbital, and primidone, which are enzyme-inducing AEDs, can affect folate metabolism. Valproic acid is also included in this category of interacting antiepileptics. Methylphenobarbital is a barbiturate (B1230296) derivative used as an anticonvulsant and is the N-methylated analogue of phenobarbital. wikipedia.org

Research indicates that some AEDs can lead to decreased folate levels. While the precise mechanisms can vary, potential interactions involve the induction of enzymes that may increase the metabolism or excretion of folate compounds.

Antifolate Drugs (e.g., Methotrexate (B535133), Raltitrexed)

Antifolate drugs are designed to inhibit enzymes that utilize folate, thereby disrupting folate-dependent processes, particularly DNA synthesis. Methotrexate is a folate antimetabolite that competitively inhibits dihydrofolate reductase (DHFR), preventing the formation of tetrahydrofolate, which is necessary for purine (B94841) and thymidylate synthesis. mims.com Raltitrexed is another folate analogue that acts as a direct and specific inhibitor of thymidylate synthase. mims.com

The interaction between levomefolic acid and antifolate drugs is significant because levomefolic acid is a downstream metabolite in the folate pathway that antifolates target. Administering levomefolic acid could potentially counteract the effects of antifolate drugs by providing a necessary metabolite that the antifolate drug is designed to deplete or inhibit the synthesis of. This interaction is the basis for "folate rescue" strategies used in conjunction with high-dose methotrexate therapy, where leucovorin (folinic acid, which is metabolized to levomefolic acid) is administered to mitigate the antifolate's toxicity to healthy cells.

Sulfasalazine (B1682708)

Sulfasalazine, a medication used in conditions like rheumatoid arthritis and inflammatory bowel disease, is metabolized into sulfapyridine (B1682706) and 5-aminosalicylic acid. wikipedia.orgmims.com Studies have shown that sulfasalazine can interfere with folate absorption and metabolism. This interference can lead to decreased folate levels. The mechanism is thought to involve the inhibition of intestinal folate conjugase, an enzyme required for the absorption of dietary polyglutamyl folates.

Tegafur

Tegafur is a chemotherapeutic prodrug that is converted to 5-fluorouracil (B62378) (5-FU), a fluoropyrimidine antimetabolite. wikipedia.orgnewdrugapprovals.orgmims.com 5-FU exerts its cytotoxic effects by interfering with nucleotide synthesis, including the inhibition of thymidylate synthase, a key enzyme in DNA synthesis that requires folate as a cofactor. mims.com

Glucarpidase

Glucarpidase is an enzyme used to rapidly lower elevated plasma methotrexate concentrations in patients with delayed methotrexate elimination. Glucarpidase hydrolyzes methotrexate into inactive metabolites.

The interaction between glucarpidase and levomefolic acid is indirect but important in the context of methotrexate rescue. Glucarpidase specifically targets methotrexate. However, in situations where glucarpidase is used to clear methotrexate, the subsequent administration of folate rescue (such as levomefolic acid or its precursor folinic acid) is often necessary to restore normal folate levels in healthy tissues and counteract the residual effects of methotrexate. Glucarpidase does not directly interact with levomefolic acid itself, but its use necessitates consideration of folate repletion.

Diagnostic Agents (e.g., Pafolacianine)

Pafolacianine is an optical imaging agent that binds to folate receptor (FR)-expressing cells and is used in fluorescence-guided surgery for identifying malignant ovarian cancer lesions. wikipedia.orgnewdrugapprovals.orgnewdrugapprovals.org Folate receptors are overexpressed in certain cancer cells, and pafolacianine utilizes this mechanism for targeted imaging.

Levomefolic acid can interact with pafolacianine due to competition for binding to folate receptors. As the natural ligand for these receptors, levomefolic acid can compete with pafolacianine for binding sites. This competition could potentially affect the uptake and retention of pafolacianine in target tissues, influencing the effectiveness of the imaging procedure. Studies investigating the use of folate-targeted imaging agents often consider the potential for competition with endogenous folates or folate supplementation.

Nutrient-Levomefolic Acid Interrelationships

The metabolic functions of levomefolic acid are intimately linked with the availability and activity of other essential nutrients, forming complex interdependencies that ensure the efficient flow of one-carbon units within the body.

Vitamin B12 (Cobalamin) Interdependence

The relationship between levomefolic acid and vitamin B12 is a cornerstone of one-carbon metabolism, particularly in the remethylation of homocysteine to methionine. Levomefolic acid (specifically 5-methyltetrahydrofolate or 5-MTHF) serves as the methyl donor in this crucial reaction, which is catalyzed by the vitamin B12-dependent enzyme methionine synthase (also known as homocysteine methyltransferase). drugbank.comnih.govcambridge.orgekb.egnih.gov

In this reaction, a methyl group is transferred from 5-MTHF to cobalamin (vitamin B12), forming methylcobalamin. Methylcobalamin then donates the methyl group to homocysteine, converting it to methionine and regenerating tetrahydrofolate (THF) from 5-MTHF. drugbank.comnih.govcambridge.orgekb.egnih.govresearchgate.net This regeneration of THF is vital because THF is the precursor for other folate cofactors required for various metabolic processes, including the synthesis of purines and thymidine, which are essential for DNA synthesis. cambridge.orgnih.govwikipedia.orgpnas.org

A deficiency in vitamin B12 can disrupt this cycle, leading to the accumulation of 5-MTHF. This phenomenon is known as the "methyl trap" hypothesis. cambridge.orgwikipedia.orgpnas.orgnih.govmethylpro.comwikipedia.org In the absence of sufficient functional vitamin B12, 5-MTHF cannot efficiently donate its methyl group to homocysteine, and thus THF is not regenerated. cambridge.orgpnas.orgnih.govmethylpro.com This metabolic block effectively traps folate in the 5-MTHF form, making it unavailable for other essential folate-dependent reactions, such as DNA synthesis. cambridge.orgpnas.orgnih.gov The methyl trap can lead to functional folate deficiency at the cellular level, even if total folate levels appear adequate. methylpro.comwikipedia.org

The consequence of the methyl trap is the impairment of DNA synthesis, which is a primary factor in the development of megaloblastic anemia, a hallmark of both folate and vitamin B12 deficiencies. pnas.orgnih.govwikipedia.orgnih.gov Furthermore, the impaired conversion of homocysteine to methionine can lead to hyperhomocysteinemia (elevated homocysteine levels), which is associated with various health issues, including cardiovascular and neurological disorders. drugbank.comnih.govpatsnap.comwikipedia.org

Research findings highlight the critical interdependence. For instance, studies have shown that in vitamin B12 deficiency, the fraction of red blood cell folate present as 5-MTHF is significantly higher compared to post-B12 supplementation, demonstrating the trapping of folate in this form. nih.gov This is often accompanied by lower total red blood cell folate and reduced global DNA methylation. nih.gov

Here is a simplified representation of the interdependence:

| Nutrient | Role in Homocysteine Remethylation | Consequence of Deficiency (in relation to Levomefolic Acid) |

| Levomefolic Acid | Methyl donor to Homocysteine | Impaired Methionine synthesis, Homocysteine accumulation |

| Vitamin B12 | Cofactor for Methionine Synthase | Methyl Trap, functional Folate deficiency, Hyperhomocysteinemia, impaired DNA synthesis |

Other B Vitamins (e.g., B6) in Related Metabolic Pathways

While the interaction with vitamin B12 is perhaps the most direct and well-characterized in the context of the methyl cycle, levomefolic acid's metabolism is also linked to other B vitamins, particularly vitamin B6 (pyridoxine). Vitamin B6 is a cofactor for enzymes involved in the transsulfuration pathway, an alternative route for homocysteine metabolism. drugbank.comnih.govekb.eg

Homocysteine can either be remethylated to methionine (a process requiring levomefolic acid and vitamin B12) or channeled into the transsulfuration pathway, where it is converted to cysteine. drugbank.comnih.gov This pathway involves enzymes that require vitamin B6 as a cofactor, such as cystathionine (B15957) beta-synthase and cystathionine gamma-lyase. drugbank.comnih.gov

Other B vitamins, such as riboflavin (B1680620) (vitamin B2), also play supportive roles in folate metabolism. For instance, the enzyme methylenetetrahydrofolate reductase (MTHFR), which is involved in the synthesis of 5,10-methylenetetrahydrofolate (a precursor to levomefolic acid), requires FAD, a derivative of riboflavin, as a cofactor. researchgate.net Therefore, deficiencies in other B vitamins can indirectly impact the availability and metabolism of levomefolic acid by affecting the activity of enzymes within the folate and one-carbon metabolic cycles. ekb.egresearchgate.net

Here is a table summarizing the roles of B vitamins in related pathways:

| Vitamin B | Role in Related Pathways | Connection to Levomefolic Acid |

| B12 | Cofactor for Methionine Synthase (Homocysteine to Methionine) | Essential for regenerating THF from 5-MTHF, preventing Methyl Trap |

| B6 | Cofactor in Transsulfuration Pathway (Homocysteine to Cysteine) | Provides an alternative route for homocysteine metabolism, complementing the B12-dependent pathway |

| B2 | Cofactor for MTHFR (involved in 5-MTHF synthesis) | Indirectly supports the production of levomefolic acid |

Future Directions and Research Gaps

Mechanistic Elucidation of Levomefolic Acid in Complex Disease Pathogenesis

Further research is needed to fully elucidate the precise mechanisms by which levomefolic acid influences the pathogenesis of complex diseases. While its role in the methylation cycle and neurotransmitter synthesis is known, the downstream effects and intricate interactions within various cellular pathways in the context of specific diseases require detailed investigation. For example, studies are ongoing to understand its effects on depression and mood disorders, cognitive function, neuroprotection, and cardiovascular disease risk factors. nstchemicals.com The involvement of levomefolic acid in nitric oxide production and its protective role for the vascular endothelium also warrants further exploration. mdpi.com Understanding how impaired methylation pathways linked to folate metabolism contribute to conditions like cardiovascular diseases, neurological disorders (Alzheimer's disease, autism, multiple sclerosis), gynecological conditions, and immune disorders is a key area for future research. mdpi.com

Personalized Medicine Approaches Based on Genetic Polymorphisms Affecting Folate Metabolism

Genetic variations in enzymes involved in folate metabolism, particularly polymorphisms in the MTHFR gene such as C677T and A1298C, significantly impact the body's ability to produce levomefolic acid. mdpi.comresearchgate.netnih.govclinicsearchonline.org Individuals with certain MTHFR polymorphisms may have reduced enzyme activity, leading to decreased levels of levomefolic acid and elevated homocysteine. mdpi.comnih.govclinicsearchonline.org Future research should focus on developing personalized medicine approaches based on an individual's genetic profile to optimize folate supplementation strategies. nih.govtiu.edu.iq This includes determining appropriate forms and dosages of folate, such as levomefolic acid, for individuals with specific genetic variants to improve health outcomes and potentially mitigate disease risk. tiu.edu.iq Studies have already explored personalized nutritional interventions based on the MTHFR C677T genotype for preventing diseases like cardiovascular disease and dementia. nih.gov

Genetic Polymorphisms and MTHFR Enzyme Activity

| MTHFR Genotype (c.665C>T) | MTHFR Genotype (c.1298A>C) | Remaining Enzyme Activity (%) |

| C/C | A/A | ~100 |

| C/T | A/A | 60-70 |

| T/T | A/A | 30-50 |

| C/C | A/C | 70-80 |

| C/T | A/C | 50-60 |

| T/T | A/C | Not clearly defined, likely lower than T/T A/A |

| C/C | C/C | 60-70 |

| C/T | C/C | Not clearly defined, likely lower than C/C A/C |

| T/T | C/C | Very low |

Note: This table is illustrative based on general understanding of MTHFR polymorphisms and their impact on enzyme activity as described in sources mdpi.comnih.govclinicsearchonline.org. Specific activity percentages can vary depending on the study and methodology.

Investigation of Novel Therapeutic Targets Modulated by Levomefolic Acid

The broad involvement of levomefolic acid in one-carbon metabolism suggests potential modulation of novel therapeutic targets beyond the well-established pathways. Future research could explore its influence on gene expression, epigenetic modifications, and cellular signaling pathways that are implicated in various diseases. For instance, studies have begun to investigate the potential of levomefolic acid to interact with targets like ACE2, suggesting potential roles in viral interactions. researchgate.netsyncsci.comsyncsci.com Further investigation into how levomefolic acid influences DNA methylation patterns linked to stress response, brain function, and cell communication could reveal novel therapeutic avenues. pharmacytimes.comaging-us.com Identifying and validating these novel targets could expand the therapeutic applications of levomefolic acid.

Development of Advanced Analytical Methodologies for Levomefolic Acid and its Metabolites

Accurate and sensitive measurement of levomefolic acid and its related metabolites in biological samples is essential for research and clinical applications. Future efforts should focus on developing advanced analytical methodologies to improve the precision, efficiency, and accessibility of folate status assessment. This includes refining techniques for measuring different folate forms, understanding their distribution in various tissues, and assessing their bioavailability and metabolism. While methods like high-resolution mass spectrometry are being used in metabolomic studies involving folate, continuous development and standardization of these techniques are necessary for comprehensive analysis. nih.gov Improved analytical methods will facilitate a deeper understanding of folate kinetics, support personalized interventions, and enable robust evaluation of therapeutic outcomes.

Q & A

Q. What analytical methods are recommended for quantifying Levomefolic Acid in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key considerations include:

- Sample preparation : Use solid-phase extraction (SPE) to minimize matrix interference .

- Isotopic internal standards : Employ deuterated or ¹³C-labeled Levomefolic Acid (e.g., Levomefolic Acid-13C,d3) to correct for recovery variability .

- Validation parameters : Assess linearity (1–100 ng/mL), intra-day precision (<10% RSD), and limit of detection (≤0.5 ng/mL) .

Q. How should Levomefolic Acid be stored to ensure stability in laboratory settings?

Q. What is the role of Levomefolic Acid in one-carbon metabolism, and how can its intracellular dynamics be modeled?

Levomefolic Acid serves as a methyl donor in folate cycles, critical for nucleotide synthesis and epigenetic regulation. Methodological approaches include:

- In vitro models : Use Caco-2 cell monolayers to simulate intestinal absorption kinetics .

- Isotope tracing : Apply ¹³C-labeled Levomefolic Acid to track methyl group transfer in HEK-293T cells .

- Computational modeling : Leverage kinetic flux models (e.g., COPASI) to predict folate cycle perturbations under varying B12/folate ratios .

Advanced Research Questions

Q. How can researchers optimize Levomefolic Acid’s bioavailability in preclinical studies?

- Formulation strategies : Encapsulate Levomefolic Acid in lipid nanoparticles (LNPs) to enhance intestinal permeability. Assess bioavailability via AUC₀–24h comparisons in Sprague-Dawley rats .

- Co-administration : Test synergies with ascorbic acid (1:1 molar ratio) to stabilize reduced folate forms .

- Genetic factors : Genotype participants for MTHFR C677T polymorphisms to stratify absorption variability in human trials .

Q. How should contradictory data on Levomefolic Acid’s efficacy in mitigating hyperhomocysteinemia be resolved?

- Meta-analysis : Pool data from ≥10 RCTs (n ≥ 500) using random-effects models to account for heterogeneity in dosing (0.4–5 mg/day) and baseline homocysteine levels .

- Assay standardization : Harmonize homocysteine measurement protocols (HPLC vs. ELISA) across labs to reduce inter-study variability .

- Confounding variables : Adjust for B6/B12 status, renal function, and MTHFR haplotypes in multivariate regression models .

Q. What experimental designs are suitable for studying Levomefolic Acid’s interactions with MTHFR and other enzymes?

- Structural studies : Perform cryo-EM or X-ray crystallography to resolve Levomefolic Acid-MTHFR binding conformations (e.g., PDB ID 1XGS) .

- Kinetic assays : Use stopped-flow spectroscopy to measure NADPH consumption rates during MTHFR catalysis .

- In silico docking : Apply AutoDock Vina (with AMBER force fields) to predict binding affinities for mutant MTHFR variants (e.g., C677T) .

Q. How can isotopic labeling (e.g., ¹³C, ²H) enhance pharmacokinetic studies of Levomefolic Acid?

- Tracer studies : Administer Levomefolic Acid-13C,d3 orally to quantify first-pass metabolism via LC-MS/MS .

- Compartmental modeling : Use WinNonlin to derive absorption (kₐ) and elimination (kₑ) rate constants from plasma concentration-time curves .

- Tissue distribution : Pair MALDI-IMS with isotopic labeling to map folate accumulation in liver and brain tissues .

Q. What statistical approaches are recommended for analyzing Levomefolic Acid’s synergistic effects with other micronutrients?

- Factorial designs : Test 2×2 combinations (e.g., Levomefolic Acid + B12) to identify additive vs. antagonistic interactions .

- Response surface methodology (RSM) : Optimize co-dosing ratios using central composite designs .

- Network pharmacology : Integrate STRING and KEGG databases to predict folate-B12 pathway crosstalk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.